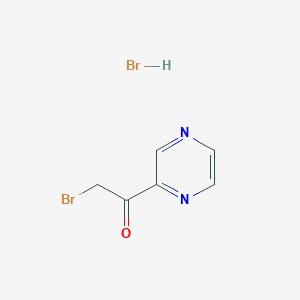

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

概要

説明

ピペラジンリン酸塩は、2つの窒素原子が反対の位置にある6員環からなる有機化合物です。 これは、一般的に回虫や蟯虫による感染症の治療に用いられる駆虫剤です 。 ピペラジンリン酸塩は、寄生虫を麻痺させる能力で知られており、宿主が寄生虫を簡単に排出できるようにします 。

準備方法

合成経路と反応条件: ピペラジンリン酸塩の調製は、リン酸と無水ピペラジンを有機溶媒に溶解することから始まります。 次に、2つの物質を適切な反応条件下で反応釜内で塩化します。 反応が完了したら、混合物を冷却結晶化、遠心分離、洗浄、真空乾燥してピペラジンリン酸塩を得ます 。 この方法は、高収率と高純度を実現するため、工業生産に適しています 。

工業生産方法: ピペラジンリン酸塩の工業生産では、多くの場合、有機溶媒の使用量が少なく、90%を超える収率が得られます。 このプロセスはシンプルで費用対効果が高く、大規模生産にスケールアップが容易です 。

化学反応解析

反応の種類: ピペラジンリン酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 これは、25℃でpKb値が5.35と9.73の弱塩基です 。 ピペラジンは、空気中の水分と二酸化炭素を容易に吸収します 。

一般的な試薬と条件: ピペラジンリン酸塩を含む反応で使用される一般的な試薬には、リン酸、無水ピペラジン、有機溶媒などがあります 。 反応条件には、通常、塩化、冷却結晶化、真空乾燥が含まれます 。

生成される主要な生成物: ピペラジンとリン酸の反応で生成される主要な生成物はピペラジンリン酸塩です。 この化合物は、駆虫特性を持つことから、製薬用途でよく使用されます 。

科学研究への応用

ピペラジンリン酸塩は、さまざまな科学研究に広く応用されています。 化学では、基本的な親水性基として使用され、分子の薬物動態特性を最適化します 。 生物学や医学では、ピペラジンリン酸塩は回虫や蟯虫による感染症の治療に用いられる駆虫剤として使用されます 。 また、ポリプロピレン複合材料の防火性能を向上させるための難燃剤システムの開発にも使用されています 。

化学反応の分析

Types of Reactions: Piperazine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a weak base with two pKb values of 5.35 and 9.73 at 25°C . Piperazine readily absorbs water and carbon dioxide from the air .

Common Reagents and Conditions: Common reagents used in reactions involving piperazine phosphate include phosphoric acid, anhydrous piperazine, and organic solvents . The reaction conditions typically involve salification, cooling crystallization, and vacuum drying .

Major Products Formed: The major product formed from the reaction of piperazine with phosphoric acid is piperazine phosphate. This compound is often used in pharmaceutical applications due to its anthelmintic properties .

科学的研究の応用

Medicinal Chemistry

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas, including:

- Antimicrobial Activity : Compounds derived from this compound have been studied for their antibacterial properties, particularly against Mycobacterium tuberculosis. A study highlighted the synthesis of 2-aminothiazoles, which exhibited significant antibacterial activity, suggesting that similar derivatives of the brominated compound could be effective against resistant strains of bacteria .

Neurological Research

The compound has been associated with research into neurological disorders. Its interaction with histamine receptors suggests potential implications in the treatment of conditions such as schizophrenia and cognitive disorders. The structure allows for modulation of neurotransmitter activity, which is crucial in developing drugs targeting these pathways .

Synthesis of Heterocyclic Compounds

The synthesis of various heterocycles using this compound serves as a critical application in organic chemistry. The compound acts as a versatile intermediate in the formation of more complex molecules through reactions such as:

- Suzuki Coupling : This method has been utilized to create substituted pyrazine derivatives that may possess enhanced biological activities.

Data Table: Applications Overview

Case Study 1: Antibacterial Activity

In a study focused on synthesizing thiazole derivatives from this compound, researchers demonstrated that certain derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis. The study involved various synthetic routes leading to compounds that were tested for efficacy, revealing promising results that could lead to new treatments for resistant bacterial strains.

Case Study 2: Neurological Applications

Research exploring the effects of compounds derived from this compound on histamine receptors showed potential benefits in modulating neurotransmitter systems. These findings suggest avenues for developing new therapeutic agents aimed at treating neurological disorders such as schizophrenia, where histamine pathways play a crucial role.

作用機序

ピペラジンリン酸塩は、GABA受容体アゴニストとして作用することで効果を発揮します。 これは、筋肉膜のGABA受容体に直接かつ選択的に結合し、神経終末の過分極を引き起こし、虫の弛緩麻痺をもたらします 。 この作用により、宿主は麻痺した寄生虫を容易に排出することができます 。

類似化合物との比較

生物活性

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula: C6H5BrN2O·HBr

- CAS Number: 126353-32-0

- Molecular Weight: 232.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity: The compound demonstrates significant inhibitory effects against various bacterial strains, particularly those associated with gastrointestinal diseases.

- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Helicobacter pylori | |

| Anticancer | Cytotoxicity in HeLa and MCF-7 cells | |

| Cell Cycle Arrest | Sub-G1 phase arrest in Jurkat cells |

Antimicrobial Effects

Research indicates that this compound effectively inhibits the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and inhibit urease activity, which is crucial for H. pylori survival in acidic environments.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- HeLa Cells: The IC50 value was found to be approximately 9.22 µM after 72 hours of treatment, indicating effective growth suppression.

- Jurkat Cells: Induced apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells upon treatment with the compound.

Structural Activity Relationship (SAR)

The biological activity of pyrazine derivatives, including this compound, has been linked to specific structural features. Modifications on the pyrazine ring can enhance or diminish biological efficacy. For instance, compounds with electron-withdrawing groups generally exhibit improved anticancer activity due to increased reactivity towards cellular targets.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond antimicrobial and anticancer effects.

- Detailed pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential and safety profile.

- The development of analogs with improved potency and selectivity for specific targets.

特性

IUPAC Name |

2-bromo-1-pyrazin-2-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBXZRKUNIAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626255 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126353-32-0 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。